molecular formula C5H10ClF2N B3321433 (2R)-2-(difluoromethyl)pyrrolidine hydrochloride CAS No. 1344581-87-8

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride

Cat. No.: B3321433
CAS No.: 1344581-87-8
M. Wt: 157.59
InChI Key: RDIHQUJWAQSJNK-PGMHMLKASA-N
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Description

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of pyrrolidine derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the difluoromethyl group into various organic compounds, providing a sustainable and versatile approach .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated pyrrolinium salts.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for difluoromethylation, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include difluoromethylated pyrrolinium salts, reduced derivatives, and various substituted pyrrolidine compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in pyrrolidine metabolism . The difluoromethyl group can influence the compound’s binding affinity and reactivity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(2R)-2-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHQUJWAQSJNK-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807914-25-5
Record name (2R)-2-(difluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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